Cas no 80935-81-5 (2,6-Naphthyridin-1-amine)

2,6-Naphthyridin-1-amine structure
2,6-Naphthyridin-1-amine structure
Nombre del producto:2,6-Naphthyridin-1-amine
Número CAS:80935-81-5
MF:C8H7N3
Megavatios:145.161280870438
MDL:MFCD11506145
CID:707920
PubChem ID:12884777

2,6-Naphthyridin-1-amine Propiedades químicas y físicas

Nombre e identificación

    • 2,6-Naphthyridin-1-amine
    • [2,6]NAPHTHYRIDIN-1-YLAMINE
    • AB64136
    • KPMHXBFDZAJXLK-UHFFFAOYSA-N
    • CS-0244920
    • DTXSID70512281
    • 80935-81-5
    • MFCD11506145
    • AKOS006323551
    • EN300-2967078
    • AT10483
    • DB-075721
    • SCHEMBL246633
    • 2,6-Naphthyridin-1-amine(9CI)
    • MDL: MFCD11506145
    • Renchi: 1S/C8H7N3/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1-5H,(H2,9,11)
    • Clave inchi: KPMHXBFDZAJXLK-UHFFFAOYSA-N
    • Sonrisas: N1C=C2C(C(N)=NC=C2)=CC=1

Atributos calculados

  • Calidad precisa: 145.063997236g/mol
  • Masa isotópica única: 145.063997236g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 0
  • Complejidad: 137
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.7
  • Superficie del Polo topológico: 51.8Ų

Propiedades experimentales

  • Denso: 1.293
  • Punto de ebullición: 363.672°C at 760 mmHg
  • Punto de inflamación: 201.242 °C

2,6-Naphthyridin-1-amine Información de Seguridad

  • Palabra de señal:Warning
  • Instrucciones de peligro: H302
  • Declaración de advertencia: P280-P305+P351+P338
  • Instrucciones de Seguridad: H303+H313+H333
  • Condiciones de almacenamiento:Keep in dark place,Sealed in dry,2-8°C

2,6-Naphthyridin-1-amine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-2967078-5g
2,6-naphthyridin-1-amine
80935-81-5 95%
5g
$1800.0 2023-09-06
Alichem
A219008136-1g
2,6-Naphthyridin-1-amine
80935-81-5 95%
1g
$735.75 2023-09-01
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0198-5g
[2,6]Naphthyridin-1-ylamine
80935-81-5 96%
5g
15264.76CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0198-500mg
[2,6]Naphthyridin-1-ylamine
80935-81-5 96%
500mg
2332.12CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0198-250mg
[2,6]Naphthyridin-1-ylamine
80935-81-5 96%
250mg
1594.32CNY 2021-05-08
Alichem
A219008136-5g
2,6-Naphthyridin-1-amine
80935-81-5 95%
5g
$2646.00 2023-09-01
TRC
B504385-100mg
2,6-naphthyridin-1-amine
80935-81-5
100mg
$ 230.00 2022-04-02
eNovation Chemicals LLC
D968845-5g
[2,6]Naphthyridin-1-ylamine
80935-81-5 95%
5g
$2015 2024-07-28
Chemenu
CM140007-1g
[2,6]Naphthyridin-1-ylamine
80935-81-5 95%
1g
$*** 2023-05-29
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0198-100mg
[2,6]Naphthyridin-1-ylamine
80935-81-5 96%
100mg
1221.18CNY 2021-05-08

2,6-Naphthyridin-1-amine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Water-d2 Solvents: Water-d2
2.1 Reagents: Ammonia ,  Potassium amide
Referencia
NMR investigations on σ adducts of heterocyclic compounds. 32. Telesubstitutions in heterocyclic systems. 17. Naphthyridines. 15. Occurrence of even telesubstitution in the amination of halo-2,6-naphthyridines
Van den Haak, Henk J. W.; et al, Journal of Organic Chemistry, 1982, 47(9), 1673-7

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Potassium amide
Referencia
Amination of 2,6- and 2,7-naphthyridine (1). An NMR study on σ-adducts of heterocyclic systems with amide ions (2)
Van den Haak, Henk J. W.; et al, Journal of Heterocyclic Chemistry, 1981, 18(7), 1349-52

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Ammonia ,  Potassium amide
Referencia
NMR investigations on σ adducts of heterocyclic compounds. 32. Telesubstitutions in heterocyclic systems. 17. Naphthyridines. 15. Occurrence of even telesubstitution in the amination of halo-2,6-naphthyridines
Van den Haak, Henk J. W.; et al, Journal of Organic Chemistry, 1982, 47(9), 1673-7

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Hydrogen bromide Catalysts: Acetic acid
2.1 Reagents: Phosphorus oxychloride
3.1 Reagents: Ammonia
Referencia
Amination of 2,6- and 2,7-naphthyridine (1). An NMR study on σ-adducts of heterocyclic systems with amide ions (2)
Van den Haak, Henk J. W.; et al, Journal of Heterocyclic Chemistry, 1981, 18(7), 1349-52

Synthetic Routes 5

Condiciones de reacción
1.1 -
2.1 Reagents: Hydrogen bromide Catalysts: Acetic acid
3.1 Reagents: Phosphorus oxychloride
4.1 Reagents: Ammonia
Referencia
Amination of 2,6- and 2,7-naphthyridine (1). An NMR study on σ-adducts of heterocyclic systems with amide ions (2)
Van den Haak, Henk J. W.; et al, Journal of Heterocyclic Chemistry, 1981, 18(7), 1349-52

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Potassium amide
Referencia
NMR investigations on σ adducts of heterocyclic compounds. 32. Telesubstitutions in heterocyclic systems. 17. Naphthyridines. 15. Occurrence of even telesubstitution in the amination of halo-2,6-naphthyridines
Van den Haak, Henk J. W.; et al, Journal of Organic Chemistry, 1982, 47(9), 1673-7

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Potassium amide
Referencia
NMR investigations on σ adducts of heterocyclic compounds. 32. Telesubstitutions in heterocyclic systems. 17. Naphthyridines. 15. Occurrence of even telesubstitution in the amination of halo-2,6-naphthyridines
Van den Haak, Henk J. W.; et al, Journal of Organic Chemistry, 1982, 47(9), 1673-7

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Ammonia ,  Potassium amide
Referencia
NMR investigations on σ adducts of heterocyclic compounds. 32. Telesubstitutions in heterocyclic systems. 17. Naphthyridines. 15. Occurrence of even telesubstitution in the amination of halo-2,6-naphthyridines
Van den Haak, Henk J. W.; et al, Journal of Organic Chemistry, 1982, 47(9), 1673-7

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Ammonia
Referencia
Amination of 2,6- and 2,7-naphthyridine (1). An NMR study on σ-adducts of heterocyclic systems with amide ions (2)
Van den Haak, Henk J. W.; et al, Journal of Heterocyclic Chemistry, 1981, 18(7), 1349-52

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Referencia
Amination of 2,6- and 2,7-naphthyridine (1). An NMR study on σ-adducts of heterocyclic systems with amide ions (2)
Van den Haak, Henk J. W.; et al, Journal of Heterocyclic Chemistry, 1981, 18(7), 1349-52

2,6-Naphthyridin-1-amine Raw materials

2,6-Naphthyridin-1-amine Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:80935-81-5)2,6-Naphthyridin-1-amine
A916802
Pureza:99%
Cantidad:5g
Precio ($):1950.0